molecular formula C10H11N3O3S2 B2796134 3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole CAS No. 1327198-47-9

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2796134
CAS No.: 1327198-47-9
M. Wt: 285.34
InChI Key: FBGSPOKHOXNKTA-UHFFFAOYSA-N
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Description

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a thiophene sulfonyl group, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via sulfonylation reactions, where thiophene is reacted with sulfonyl chlorides in the presence of a base.

    Formation of the Azetidine Moiety: The azetidine ring can be formed through cyclization reactions involving appropriate amine and halide precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby modulating their activity.

    Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    Pathway Modulation: The compound may influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione: This compound shares the thiophene sulfonyl and azetidine moieties but has a thiazolidine-2,4-dione ring instead of an oxadiazole ring.

    Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and are known for their broad range of chemical and biological properties.

Uniqueness

3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole is unique due to its combination of an oxadiazole ring, a thiophene sulfonyl group, and an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-7-11-10(16-12-7)8-5-13(6-8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSPOKHOXNKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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